Gulonic acid

Description

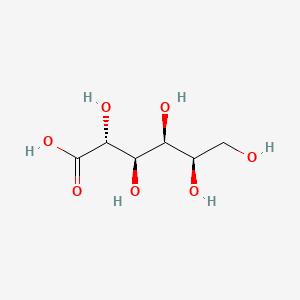

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3+,4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHNJXZEOKUKBD-KKQCNMDGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@H]([C@H](C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20174090 | |

| Record name | D-Gulonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Gulonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003290 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20246-53-1, 20246-33-7 | |

| Record name | Gulonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20246-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Gulonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20246-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Gulonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020246337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Gulonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GULONIC ACID, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HB2H1463Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Gulonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003290 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Chemical Architecture of L-Gulonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-gulonic acid, a sugar acid of significant interest in biochemical and pharmaceutical research, serves as a crucial intermediate in the biosynthesis of L-ascorbic acid (Vitamin C) in many animal species, though not in humans who lack the L-gulonolactone oxidase enzyme. Understanding its chemical structure, properties, and the pathways it participates in is fundamental for various applications, including metabolic research and the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the chemical structure of L-gulonic acid, its physicochemical properties, its role in key biological pathways, and detailed experimental protocols for its analysis.

Chemical Structure of L-Gulonic Acid

L-gulonic acid (C₆H₁₂O₇) is a hexonic acid, meaning it is a six-carbon sugar acid.[1] Its structure can be represented in both an open-chain (acyclic) form and in cyclic forms, primarily as lactones.[2]

Open-Chain Structure

In its linear form, L-gulonic acid features a carboxylic acid group at one end of a six-carbon chain and five hydroxyl groups.[1] The stereochemistry of the chiral centers is critical to its identity. The Fischer projection provides a clear two-dimensional representation of this stereochemistry.

Caption: Fischer projection of L-gulonic acid.

Cyclic Lactone Structures

In aqueous solutions, L-gulonic acid can undergo intramolecular esterification to form cyclic esters known as lactones.[2] The hydroxyl group on the fourth (gamma) or fifth (delta) carbon atom can react with the carboxylic acid group. The most biochemically significant of these is L-gulono-1,4-lactone (also known as L-gulono-γ-lactone), which is the direct precursor to L-ascorbic acid.[2]

These cyclic structures are often depicted using Haworth projections, which provide a better sense of their three-dimensional shape.

Caption: Haworth projections of L-gulonic acid lactones.

The interconversion between the open-chain and cyclic forms is a dynamic equilibrium, influenced by factors such as pH.

Caption: Equilibrium between open-chain and lactone forms.

Physicochemical Properties

A summary of the key quantitative data for L-gulonic acid and its gamma-lactone form is presented below for easy comparison.

| Property | L-Gulonic Acid | L-Gulono-1,4-lactone |

| Molecular Formula | C₆H₁₂O₇[1][3][4] | C₆H₁₀O₆[5][6][7] |

| Molecular Weight | 196.16 g/mol [1][3][4] | 178.14 g/mol [5][7][8] |

| CAS Number | 526-97-6[1][3] | 1128-23-0[5][6][7] |

| Form | - | Solid[7] |

| Melting Point | - | 187-190 °C[7][8] |

| Optical Activity | [α]D²⁰ +12.7° (c=9 in water)[3] | [α]D¹⁹ +55° (c=4 in water)[7][8] |

Biological Role: Vitamin C Synthesis

L-gulonic acid is a pivotal intermediate in the biosynthetic pathway of L-ascorbic acid (Vitamin C) in many vertebrates. The pathway typically starts from D-glucose.

References

- 1. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 2. mdpi.org [mdpi.org]

- 3. A sensitive automated procedure for the determination of glucuronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN105510460A - Method for quantitative detection of gluconic acids and glucono lactone - Google Patents [patents.google.com]

- 5. academic.oup.com [academic.oup.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide to the Stereoisomers of Gulonic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereoisomers of gulonic acid, detailing their physicochemical properties, biological significance, and relevant experimental methodologies. This compound, a six-carbon sugar acid, is a derivative of the aldohexose sugar gulose. Due to its four chiral centers, it exists as 16 distinct stereoisomers, comprising eight pairs of D and L enantiomers. Understanding the unique properties of each isomer is critical for applications ranging from synthetic chemistry to metabolic research.

The Stereoisomers of this compound

This compound belongs to the family of aldonic acids, which are formed by the oxidation of the aldehyde group of an aldose sugar. The 16 stereoisomers of 2,3,4,5,6-pentahydroxyhexanoic acid correspond to the oxidation products of the eight aldohexoses. The D-isomers are named based on their parent D-sugars: Allose, Altrose, Glucose, Mannose, Gulose, Idose, Galactose, and Talose. Their corresponding aldonic acids are Allonic, Altronic, Gluconic, Mannonic, Gulonic, Idonic, Galactonic, and Talonic acid. Each D-acid has a corresponding L-enantiomer.

These isomers differ in the spatial orientation of the hydroxyl (-OH) groups along the carbon chain. Isomers that differ at only a single chiral center are known as epimers. For instance, D-Gluconic acid and D-Mannonic acid are C2 epimers, while D-Gluconic acid and D-Galactonic acid are C4 epimers.

Physicochemical Properties

The physical and chemical properties of these stereoisomers, such as melting point, specific rotation, and acidity (pKa), are distinct and critical for their identification and application. In aqueous solutions, these acids exist in equilibrium with their corresponding γ- (1,4) and δ- (1,5) lactones (cyclic esters). The data presented below is a compilation from various sources; note that experimental data for rarer isomers is limited.

Table 1: Physicochemical Properties of this compound Stereoisomers and Related Aldonic Acids

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Rotation [α]D | pKa (25°C) |

| D-Gulonic Acid | C₆H₁₂O₇ | 196.16 | Forms lactone | -6° → -38.6° (mutarotation) | 3.68 |

| D-Gulono-γ-lactone | C₆H₁₀O₆ | 178.14 | 182-188 | -55° (c=4, H₂O) | N/A |

| L-Gulonic Acid | C₆H₁₂O₇ | 196.16 | Forms lactone | +12.7° (c=9) | N/A |

| L-Gulono-γ-lactone | C₆H₁₀O₆ | 178.14 | 187-190 | N/A | N/A |

| D-Gluconic Acid | C₆H₁₂O₇ | 196.16 | 131 | N/A | 3.86 |

| D-Glucono-δ-lactone | C₆H₁₀O₆ | 178.14 | 153 | +6.2° → +63.9° | N/A |

| D-Galactonic Acid | C₆H₁₂O₇ | 196.16 | 122 | N/A | 3.35 (Predicted) |

| D-Mannonic Acid | C₆H₁₂O₇ | 196.16 | N/A | N/A | N/A |

| D-Altronic Acid | C₆H₁₂O₇ | 196.16 | N/A | N/A | N/A |

| L-Idonic Acid | C₆H₁₂O₇ | 196.16 | N/A | N/A | N/A |

| D-Talonic Acid | C₆H₁₂O₇ | 196.16 | N/A | N/A | N/A |

| D-Allonic Acid | C₆H₁₂O₇ | 196.16 | N/A | N/A | N/A |

Biological Significance and Pathways

While many aldonic acids are intermediates in metabolism, the most well-characterized biological role involving a this compound stereoisomer is the biosynthesis of L-ascorbic acid (Vitamin C).

Vitamin C (L-Ascorbic Acid) Biosynthesis

In most vertebrates, L-ascorbic acid is synthesized from glucose. A key intermediate in this pathway is L-gulonic acid, which is converted to its lactone form, L-gulono-γ-lactone. This lactone is the direct precursor to Vitamin C. The final step is catalyzed by the enzyme L-gulonolactone oxidase (GULO). Humans, other primates, and guinea pigs lack a functional GULO enzyme due to genetic mutations, making Vitamin C an essential dietary nutrient for these species.[1][2]

The pathway begins with D-glucuronate, which is formed from UDP-glucuronate.[3]

Other Biological Roles

-

Galactonic Acid: This is a metabolic breakdown product of galactose.[4][5] Chronically high levels are associated with the metabolic disorder galactosemia.[6]

-

Idonic Acid: L-Idonic acid is noted for its potential role in regulating glucose metabolism and mitigating oxidative stress, with research suggesting its relevance in conditions like diabetes and Alzheimer's disease.[]

-

Gluconic Acid: D-Gluconic acid and its salts (gluconates) are widely used in the food and pharmaceutical industries. It acts as an effective chelating agent, binding to metal ions and preventing them from participating in chemical reactions.[8]

Experimental Protocols

Synthesis of this compound and its Stereoisomers

The synthesis of aldonic acids can be achieved through various methods, most commonly through the oxidation of the parent aldose sugar.

Protocol 4.1.1: General Synthesis by Oxidation of Aldoses

This method describes a general procedure for oxidizing an aldose to its corresponding aldonic acid using a mild oxidizing agent like bromine water.[9]

-

Dissolution: Dissolve the desired aldose (e.g., D-gulose) in deionized water to create a saturated or near-saturated solution.

-

Oxidation: Slowly add bromine water (a solution of Br₂ in water) to the sugar solution while stirring at room temperature. The reaction is typically monitored by the disappearance of the bromine color. Maintain a slightly acidic pH to promote the reaction.

-

Neutralization & Removal of Bromide: After the reaction is complete (indicated by the persistence of the bromine color), remove the excess bromine by bubbling air through the solution. Neutralize the resulting hydrobromic acid by adding a suspension of silver carbonate (Ag₂CO₃). This will precipitate silver bromide (AgBr).

-

Filtration: Filter the solution to remove the precipitated silver bromide.

-

Isolation: The filtrate contains the aldonic acid. The free acid can be isolated by careful evaporation of the water under reduced pressure. Often, the acid will spontaneously form its more stable lactone upon concentration. The product can be further purified by recrystallization from a suitable solvent like ethanol (B145695).

Protocol 4.1.2: Preparation of D-Gulonic Acid Sodium Salt

This protocol is adapted from the literature for the preparation of the sodium salt of D-gulonic acid via reduction.

-

Starting Material: Begin with sodium D-glucuronate dissolved in an alkaline medium (e.g., sodium hydroxide (B78521) solution).

-

Reduction: Cool the solution in an ice bath and slowly add sodium amalgam (Na(Hg)) with constant stirring. This reduces the C6 carboxyl group of glucuronate.

-

Reaction Quenching: Once the reaction is complete, carefully quench any remaining sodium amalgam with dilute acid.

-

Purification: The resulting solution contains sodium D-gulonate. The product can be precipitated and purified through crystallization, typically by adding ethanol to the concentrated aqueous solution.

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the separation and quantification of aldonic acids. Anion-exchange chromatography is particularly effective due to the charged nature of the carboxylate group at neutral or basic pH.

Protocol 4.2.1: Analysis of Aldonic Acids using Anion-Exchange HPLC with Pulsed Amperometric Detection (PAD)

This method is highly sensitive and suitable for detecting non-chromophoric carbohydrates and their derivatives.

-

Instrumentation:

-

HPLC system with a gradient pump.

-

Anion-exchange column (e.g., Dionex CarboPac™ series).

-

Pulsed Amperometric Detector (PAD) with a gold working electrode.

-

-

Mobile Phase Preparation:

-

Prepare an aqueous solution of sodium hydroxide (e.g., 100 mM NaOH) using deionized, degassed water. This serves as the eluent.

-

A gradient of sodium acetate (B1210297) in NaOH may be used to improve the separation of multiple aldonic acids.

-

-

Sample Preparation:

-

Dilute the sample containing the aldonic acid(s) in deionized water to a concentration within the detector's linear range (typically in the low mg/L or µg/L range).

-

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

-

-

Chromatographic Conditions:

-

Flow Rate: 0.5 - 1.5 mL/min.

-

Column Temperature: 30-35 °C.

-

Injection Volume: 10 - 25 µL.

-

Detection (PAD Waveform): A standard carbohydrate waveform consisting of potentials for detection, oxidation, and reduction is applied to the gold electrode to ensure a clean, active surface for reproducible detection.

-

-

Quantification:

-

Prepare a series of calibration standards of the pure aldonic acids of interest.

-

Generate a calibration curve by plotting the peak area against the concentration for each standard.

-

Determine the concentration of the unknown sample by interpolating its peak area on the calibration curve.

-

References

- 1. researchgate.net [researchgate.net]

- 2. L-gulonolactone oxidase - Wikipedia [en.wikipedia.org]

- 3. Vitamin C. Biosynthesis, recycling and degradation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Galactonic acid | C6H12O7 | CID 128869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. acs.org [acs.org]

- 9. ncert.nic.in [ncert.nic.in]

A Technical Guide to Gulonic Acid: Properties, Metabolism, and Analysis

For researchers, scientists, and professionals in drug development, a comprehensive understanding of key biochemical compounds is paramount. Gulonic acid, a sugar acid derived from glucose, plays a significant role in metabolic pathways and serves as a crucial intermediate in the industrial synthesis of ascorbic acid (Vitamin C). This technical guide provides an in-depth overview of the chemical properties, metabolic significance, and analytical methodologies pertaining to this compound and its derivatives.

Core Properties of this compound and Its Derivatives

The physical and chemical properties of this compound and its related compounds are fundamental to their application in research and industry. The following table summarizes the key quantitative data for various forms of this compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| L-Gulonic Acid | 526-97-6[1][2] | C6H12O7[1][2][3] | 196.16[1][2][3] |

| D-Gulonic Acid | 20246-53-1[4] | C6H12O7[4] | 196.16[4] |

| L-Gulonic acid γ-lactone | 1128-23-0[5] | C6H10O6[5] | 178.140[5] |

| 2-keto-L-Gulonic acid | 526-98-7[6] | C6H10O7[6] | 194.14[6] |

| 2,3-Diketo-L-gulonic acid | 3445-22-5[7] | C6H8O7[7] | 192.12[7] |

Metabolic Significance and Biosynthetic Pathways

This compound is a key player in the uronic acid pathway, an alternative route for glucose metabolism. This pathway is notable for its role in the synthesis of ascorbic acid in many animals, although humans lack the final enzyme in this sequence.

The Uronic Acid Pathway and Ascorbic Acid Synthesis

The metabolic journey to this compound begins with glucose-6-phosphate. Through a series of enzymatic reactions, it is converted to UDP-glucuronic acid. This "active" form of glucuronic acid can then be reduced to L-gulonic acid, a critical precursor to Vitamin C.[5] In animals capable of synthesizing their own ascorbic acid, L-gulonic acid is converted to L-ascorbic acid via the enzyme L-gulonolactone oxidase.

Below is a diagram illustrating the metabolic conversion of D-glucose to L-ascorbic acid, highlighting the central role of L-gulonic acid.

Industrial Synthesis: The Reichstein Process

The industrial production of Vitamin C heavily relies on the Reichstein process, a chemo-microbial method that synthesizes ascorbic acid from D-glucose.[8] A key step in this process is the conversion of an intermediate to 2-keto-L-gulonic acid, which is then rearranged to form L-ascorbic acid.[6][8] This underscores the industrial importance of this compound derivatives as direct precursors to this essential vitamin.

Experimental Protocols for Quantification

Accurate quantification of this compound and its derivatives is crucial for both research and industrial quality control. High-Performance Liquid Chromatography (HPLC) and enzymatic assays are two common and reliable methods.

High-Performance Liquid Chromatography (HPLC) Analysis of 2-keto-L-gulonic Acid

This protocol provides a general framework for the quantification of 2-keto-L-gulonic acid (2-KGA) in a sample matrix, such as a fermentation broth.

Objective: To separate and quantify 2-KGA from a mixture of other organic acids.

Methodology:

-

Sample Preparation:

-

Centrifuge the sample to remove any particulate matter.

-

Filter the resulting supernatant through a 0.22 µm or 0.45 µm membrane filter to ensure a particle-free solution for injection.

-

Dilute the filtered sample with the mobile phase to a concentration that falls within the established calibration range of the instrument.[9]

-

-

Chromatographic System:

-

Column: Anion exchange columns, such as the Aminex HPX-87H, are commonly employed for the separation of organic acids.[9]

-

Mobile Phase: An isocratic mobile phase of 5 mmol/L sulfuric acid is often effective.[9]

-

Flow Rate: A typical flow rate is 0.5 mL/min.[9]

-

Column Temperature: Maintain the column at a constant temperature, for example, 35°C, to ensure reproducible retention times.[9]

-

Detection: A UV detector is suitable for detecting 2-KGA.

-

-

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a known volume of the prepared sample into the HPLC system.

-

Record the chromatogram. The peak corresponding to 2-KGA is identified by comparing its retention time to that of a known standard.

-

Quantify the concentration of 2-KGA by integrating the peak area and comparing it to a calibration curve constructed from standard solutions of known concentrations.[9]

-

The following diagram outlines the logical workflow for this HPLC analysis.

Enzymatic Assay for D-Gluconic Acid Quantification

Enzymatic assays offer high specificity and sensitivity for the quantification of D-gluconic acid. Commercially available kits are widely used for this purpose.

Principle: The assay is based on the principle that D-gluconic acid is phosphorylated by gluconokinase to form D-gluconate-6-phosphate. This reaction is coupled to a series of enzymatic steps that ultimately result in the formation of a product that can be measured spectrophotometrically. The amount of the final product is directly proportional to the initial concentration of D-gluconic acid.[10]

General Procedure (based on commercially available kits):

-

Reagent Preparation: Prepare assay buffers, enzyme mixes, and standards as per the kit manufacturer's instructions.

-

Sample Preparation:

-

Clarify samples as needed to remove turbidity. For samples with high protein content, deproteinization may be necessary.

-

Dilute samples to ensure the D-gluconic acid concentration falls within the linear range of the assay.

-

-

Assay:

-

Pipette the prepared samples, standards, and a blank (reagent without the sample) into a 96-well microplate or cuvettes.

-

Add the enzyme mixture to initiate the reaction.

-

Incubate for the time specified in the protocol, typically at room temperature or 37°C.

-

-

Measurement:

-

Measure the absorbance at the specified wavelength (e.g., 340 nm for NADH formation) using a microplate reader or spectrophotometer.[11]

-

-

Calculation:

-

Subtract the absorbance of the blank from the absorbance of the standards and samples.

-

Plot a standard curve of absorbance versus the concentration of the D-gluconic acid standards.

-

Determine the concentration of D-gluconic acid in the samples from the standard curve.

-

This technical guide provides a foundational understanding of this compound for professionals in research and drug development. The provided data and protocols serve as a starting point for further investigation and application of this important biochemical.

References

- 1. Production of 2-Keto-L-Gulonate, an Intermediate in L-Ascorbate Synthesis, by a Genetically Modified Erwinia herbicola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reconstruction of amino acid biosynthetic pathways increases the productivity of 2-keto-L-gulonic acid in Ketogulonicigenium vulgare-Bacillus endophyticus consortium via genes screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. US5998634A - One-step synthesis of vitamin-C (L-ascorbic acid) - Google Patents [patents.google.com]

- 5. biologydiscussion.com [biologydiscussion.com]

- 6. benchchem.com [benchchem.com]

- 7. D-Gluconic D-Glucono delta lactone Assay Kit - gluconic acid | Megazyme [megazyme.com]

- 8. Reichstein process - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. prod-docs.megazyme.com [prod-docs.megazyme.com]

The Solubility of Gulonic Acid in Organic Solvents: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the solubility of active pharmaceutical ingredients and their intermediates is fundamental. Gulonic acid, a key sugar acid and a direct precursor to Vitamin C (ascorbic acid) in many species, presents a case where its solubility characteristics are crucial for its synthesis, purification, and potential therapeutic applications. This technical guide provides a comprehensive overview of the available data on the solubility of this compound and its derivatives in various organic solvents, details relevant experimental protocols, and visualizes a general workflow for solubility determination.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. Much of the existing data pertains to its lactone form, D-gulono-1,4-lactone, or the closely related compound, gluconic acid. The following tables summarize the available information to provide a comparative overview.

Table 1: Solubility of D-Gulono-1,4-lactone

| Solvent | Solubility | Temperature (°C) | Citation |

| Dimethylformamide (DMF) | 3 mg/mL | Not Specified | [1] |

| Dimethyl sulfoxide (B87167) (DMSO) | 3 mg/mL | Not Specified | [1] |

| Dimethyl sulfoxide (DMSO) | 36 mg/mL | Not Specified | |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 3 mg/mL | Not Specified | [1] |

| Water | 36 mg/mL | Not Specified | |

| Methanol | Very Slightly Soluble | Not Specified | [2][3] |

| Ethanol | Insoluble | Not Specified |

Table 2: Solubility of Gluconic Acid

| Solvent | Solubility | Temperature (°C) | Citation |

| Water | 316 g/L | 25 | [4] |

| Water | 100 g/100 mL | 20 | [5] |

| Methanol | Slightly Soluble | Not Specified | [5] |

| Dimethyl sulfoxide (DMSO) | Slightly Soluble | Not Specified | [5] |

| Ethanol | Slightly Soluble | [6] | |

| Non-polar organic solvents | Minimally Soluble | Not Specified |

Table 3: Qualitative Solubility of 2-Keto-L-gulonic Acid

| Solvent | Solubility Description | Temperature (°C) | Citation |

| Water | Moderately Soluble | Not Specified | |

| Methanol | The sodium salt has very low solubility (<0.01 wt. %) | 40 | [7] |

| Methanol/Water (90:10) | The sodium salt has very low solubility (<0.1 wt. %) | 40 | [7] |

| Acetone | Can be used to wash crystals, suggesting low solubility. | Not Specified |

Experimental Protocols for Solubility Determination

A standardized experimental protocol is crucial for obtaining reliable and reproducible solubility data. The following outlines a general gravimetric method, which can be adapted for determining the solubility of this compound in various organic solvents.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Constant temperature water bath or incubator

-

Analytical balance

-

Vials with airtight caps

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system (for concentration analysis)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid is necessary to ensure that the solution reaches saturation.

-

Place the vial in a constant temperature bath and stir the suspension vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, stop the stirring and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation upon cooling.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the this compound.

-

Once the solvent is completely removed, reweigh the vial containing the dried this compound residue.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the difference between the final and initial mass of the vial.

-

The mass of the solvent is the difference between the mass of the vial with the solution and the mass of the vial with the dried residue.

-

Solubility can then be expressed in various units, such as g/100 g of solvent or mg/mL.

-

-

Alternative Concentration Analysis (HPLC):

-

Instead of solvent evaporation, the concentration of this compound in the filtered supernatant can be determined using a calibrated HPLC method.

-

A suitable mobile phase and column (e.g., a C18 column) would need to be developed. The concentration is determined by comparing the peak area of the sample to a standard curve of known this compound concentrations.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

Conclusion and Future Directions

The solubility of this compound in organic solvents is a critical parameter for its use in various scientific and industrial applications. However, there is a notable scarcity of comprehensive, quantitative data in the existing literature. The information available is largely qualitative or pertains to related compounds such as D-gulono-1,4-lactone and gluconic acid.

For professionals in drug development and chemical research, this data gap highlights the need for systematic studies to determine the solubility of both D- and L-gulonic acid in a broad range of pharmaceutically relevant organic solvents at various temperatures. The experimental protocol detailed in this guide provides a robust framework for conducting such investigations. The generation of a comprehensive solubility profile for this compound will undoubtedly facilitate its broader application and the optimization of processes involving this important sugar acid.

References

- 1. l-Gulonic acid, «gamma»-lactone (CAS 1128-23-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. osti.gov [osti.gov]

- 3. researchgate.net [researchgate.net]

- 4. Gluconic acid - Wikipedia [en.wikipedia.org]

- 5. Gluconic acid CAS#: 526-95-4 [m.chemicalbook.com]

- 6. tandfonline.com [tandfonline.com]

- 7. CN1169978A - Separation method of 2-keto-L-gulonic acid - Google Patents [patents.google.com]

The Synthesis of L-Gulonic Acid Gamma-Lactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Gulonic acid gamma-lactone is a crucial chiral intermediate in various synthetic pathways, most notably in the industrial production of L-ascorbic acid (Vitamin C). Its stereochemistry makes it a valuable building block for the synthesis of numerous pharmaceuticals and other fine chemicals. This technical guide provides an in-depth overview of the core synthesis pathways of L-gulonic acid gamma-lactone, presenting quantitative data, detailed experimental protocols, and visual representations of the involved chemical and biological transformations.

Core Synthesis Pathways

There are three primary routes for the synthesis of L-gulonic acid gamma-lactone: the industrial Reichstein process, the natural animal biosynthetic pathway, and direct chemical synthesis from L-ascorbic acid. Each of these pathways offers distinct advantages and is suited for different applications, from large-scale industrial production to specific laboratory-scale syntheses.

The Reichstein Process

The Reichstein process, developed in the 1930s, is a chemo-microbial method that has long been the cornerstone of industrial Vitamin C production.[1] L-gulonic acid gamma-lactone is a key intermediate in the final stages of this process. The overall process starts from D-glucose and involves a combination of chemical and microbial transformations.[2][3]

Quantitative Data for the Reichstein Process

| Step No. | Reaction | Key Reagents/Catalysts | Yield (%) | Reference |

| 1 | D-Glucose → D-Sorbitol | Ni catalyst, H₂ | ~100 | [1] |

| 2 | D-Sorbitol → L-Sorbose | Acetobacter suboxydans | 60-95 | |

| 3 | L-Sorbose → Diacetone-L-sorbose | Acetone, Acid | ~80 | |

| 4 | Diacetone-L-sorbose → 2-Keto-L-gulonic acid | KMnO₄, H₂O | ~90 | [1] |

| 5 | 2-Keto-L-gulonic acid → L-Ascorbic Acid (via L-gulonic acid gamma-lactone) | Acid/Base | ~75 | [1] |

Experimental Protocols for Key Steps in the Reichstein Process

Protocol 1: Catalytic Hydrogenation of D-Glucose to D-Sorbitol [4][5]

Objective: To reduce D-glucose to D-sorbitol using a Raney Nickel catalyst.

Materials:

-

D-glucose

-

Raney Nickel catalyst

-

Deionized water

-

Hydrogen gas

-

High-pressure reactor

Procedure:

-

Prepare a solution of D-glucose in deionized water (e.g., 90 mM).[5]

-

Add the Raney Nickel catalyst to the glucose solution. The catalyst to D-glucose ratio can be optimized (e.g., 5-15 wt%).[4]

-

Transfer the mixture to a high-pressure reactor.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 40-60 atm).[6]

-

Heat the reactor to the target temperature (e.g., 120-160°C).[4][6]

-

Maintain the reaction under stirring for a specified duration (e.g., 67 minutes for optimal yield).[4]

-

After the reaction is complete, cool the reactor and carefully release the hydrogen pressure.

-

Filter the reaction mixture to remove the Raney Nickel catalyst.

-

The resulting solution contains D-sorbitol, which can be used in the next step.

Protocol 2: Microbial Oxidation of D-Sorbitol to L-Sorbose [7][8]

Objective: To stereoselectively oxidize D-sorbitol to L-sorbose using Acetobacter suboxydans.

Materials:

-

D-sorbitol solution (from Protocol 1)

-

Acetobacter suboxydans culture

-

Fermentation medium (containing nutrients like yeast extract, peptone)

-

Sterile fermenter

-

pH control system (e.g., NaOH or H₂SO₄)

-

Aeration system

Procedure:

-

Sterilize the fermentation medium and the fermenter.

-

Inoculate the sterile medium with a pre-culture of Acetobacter suboxydans.

-

Add the D-sorbitol solution to the fermenter. The initial sorbitol concentration can be around 200 g/L for batch fermentation.[8]

-

Maintain the fermentation at a controlled temperature (e.g., 30°C) and pH (e.g., 4.0-6.0).[3]

-

Provide adequate aeration to the culture.

-

Monitor the conversion of D-sorbitol to L-sorbose using techniques like HPLC.

-

The fermentation is typically complete within 18-24 hours.[8]

-

After fermentation, the L-sorbose can be isolated from the broth.

Logical Workflow of the Reichstein Process

References

- 1. researchgate.net [researchgate.net]

- 2. UDP-glucose Dehydrogenase: The First-step Oxidation Is an NAD+-dependent Bimolecular Nucleophilic Substitution Reaction (SN2) [ijbs.com]

- 3. Reichstein process - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Vitamin C Production: Industrial Process, Inputs, Technologies, and Sustainability Outlook [chemanalyst.com]

- 7. Fermentative production of L-sorbose from D-sorbitol by Acetobacter suboxydans (vinegar isolate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Enigmatic Intermediate: A Technical Guide to the Natural Sources and Abundance of Gulonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural occurrence and abundance of gulonic acid, a crucial but often overlooked intermediate in biochemical pathways. While not a compound found in high concentrations in common natural sources, its significance lies in its role as a precursor in the biosynthesis of L-ascorbic acid (Vitamin C) in many species. This document provides a comprehensive overview of its biochemical context, methods for its study, and quantitative data to support further research and development.

Natural Occurrence: The Ascorbic Acid Biosynthesis Pathway

This compound is not a compound that is stored or found in high levels in plants or animals. Instead, its primary natural source is as a transient metabolic intermediate in the liver of animals that can synthesize their own Vitamin C. The pathway starts with glucose and proceeds through several steps to produce L-ascorbic acid. This compound is a key molecule in this chain of reactions.

The central pathway involves the conversion of D-glucuronic acid to L-gulonic acid, which is then converted to L-gulono-γ-lactone. In animals capable of synthesizing Vitamin C, the enzyme L-gulono-γ-lactone oxidase then catalyzes the final step to produce L-ascorbic acid. Notably, humans, other primates, and guinea pigs lack this enzyme, and therefore cannot use this compound to produce Vitamin C, making it an essential dietary nutrient for these species.

Below is a diagram illustrating the core segment of the ascorbic acid biosynthesis pathway, highlighting the position of this compound.

Abundance of this compound

The "abundance" of this compound is best understood in terms of metabolic flux rather than static concentration. As a transient intermediate, its concentration in tissues like the liver is generally low and dependent on the overall rate of Vitamin C synthesis. This rate is influenced by factors such as species, developmental stage, and stress levels.

While specific concentrations in various organisms are not widely reported due to its transient nature, the capacity for its production can be inferred from the presence and activity of the enzymes in the ascorbic acid pathway.

Table 1: Capability for L-Ascorbic Acid Synthesis via the this compound Pathway in Various Animals

| Animal Group | Synthesizes Vitamin C? | Key Enzyme (L-Gulono-γ-lactone oxidase) |

| Most Mammals (e.g., rats, mice, goats) | Yes | Present and functional |

| Humans and other Primates | No | Gene is present but non-functional (pseudogene) |

| Guinea Pigs | No | Gene is present but non-functional (pseudogene) |

| Most Birds | Yes | Present and functional |

| Most Reptiles and Amphibians | Yes | Present and functional |

Experimental Protocols for the Study of this compound

The study of this compound and its role in metabolism requires precise methodologies for its extraction and quantification, as well as for assaying the activity of related enzymes.

Extraction and Quantification of this compound from Biological Tissues

The following workflow outlines a general procedure for the analysis of this compound from a liver tissue sample. This typically involves homogenization, deproteinization, derivatization, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Methodology:

-

Homogenization: A known weight of fresh liver tissue is homogenized in a cold solution of perchloric acid to precipitate proteins and halt enzymatic activity.

-

Centrifugation: The homogenate is centrifuged at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.

-

Supernatant Collection: The resulting supernatant, containing the acid-soluble metabolites including this compound, is carefully collected.

-

Derivatization: The sample is lyophilized and then derivatized to increase its volatility for gas chromatography. A common method is silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). An internal standard (e.g., a stable isotope-labeled version of this compound) is added at this stage for accurate quantification.

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The this compound derivative is separated from other compounds based on its retention time and identified by its unique mass spectrum.

-

Quantification: The amount of this compound is determined by comparing the peak area of its derivative to that of the known concentration of the internal standard.

Enzymatic Assay for Glucuronate Reductase

The activity of glucuronate reductase, the enzyme that produces L-gulonic acid, can be measured spectrophotometrically by monitoring the oxidation of the cofactor NADPH.

Principle: D-Glucuronic Acid + NADPH + H⁺ -> L-Gulonic Acid + NADP⁺

The rate of decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, is directly proportional to the enzyme activity.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.0), NADPH, and the sample containing the enzyme (e.g., a cytosolic fraction of a liver homogenate).

-

Initiation: The reaction is initiated by adding the substrate, D-glucuronic acid.

-

Measurement: The absorbance at 340 nm is monitored over time using a spectrophotometer.

-

Calculation: The enzyme activity is calculated using the molar extinction coefficient of NADPH (6.22 x 10³ M⁻¹cm⁻¹) and is typically expressed in units of µmol of NADPH oxidized per minute per milligram of protein.

Conclusion

This compound, while not a readily available natural product, is a cornerstone of L-ascorbic acid biosynthesis in many species. Its study is crucial for understanding the metabolic differences between species that can and cannot synthesize Vitamin C. The abundance of this compound is transient and dictated by the metabolic flux through this vital pathway. The experimental protocols outlined in this guide provide a framework for researchers to quantify this elusive intermediate and its related enzymatic activities, paving the way for further investigations in drug development, nutrition, and comparative biochemistry.

The Uronic Acid Pathway: A Pivotal Role for Gulonic Acid in Metabolism and Detoxification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The uronic acid pathway, a critical alternative route for glucose metabolism, plays a central role in xenobiotic detoxification, glycosaminoglycan synthesis, and in most animals, the endogenous production of ascorbic acid (Vitamin C). L-gulonic acid emerges as a key intermediate within this pathway, representing a crucial junction point that dictates the metabolic fate of glucuronic acid. This technical guide provides a comprehensive overview of the role of L-gulonic acid, detailing the enzymatic reactions it undergoes, its connection to other metabolic pathways, and the methodologies used for its study.

The Uronic Acid Pathway: An Overview

The uronic acid pathway is a sequence of enzymatic reactions that converts glucose-6-phosphate into glucuronic acid, pentoses, and, in many species, ascorbic acid. Unlike glycolysis, this pathway does not generate ATP. Its primary functions lie in the production of UDP-glucuronic acid (UDPGA), a vital molecule for conjugation reactions, and the synthesis of essential polysaccharides. The pathway is most active in the liver, the primary site of detoxification.

The initial steps of the pathway involve the conversion of glucose-6-phosphate to glucose-1-phosphate, which is then activated to UDP-glucose. UDP-glucose dehydrogenase, an NAD+-dependent enzyme, oxidizes UDP-glucose to UDP-glucuronic acid. UDP-glucuronic acid is the activated form of glucuronic acid and serves as the precursor for the synthesis of glycosaminoglycans and for the glucuronidation of various endogenous and exogenous compounds, rendering them more water-soluble for excretion.

L-Gulonic Acid: The Central Intermediate

The fate of D-glucuronic acid is a critical branch point in the pathway. It can be reduced to L-gulonic acid by the action of glucuronate reductase (also known as aldehyde reductase), an NADPH-dependent enzyme. This reaction is a key step in the pathway leading to ascorbic acid synthesis and the formation of pentoses.

Enzymatic Conversion of D-Glucuronic Acid to L-Gulonic Acid

The reduction of D-glucuronic acid to L-gulonic acid is catalyzed by glucuronate reductase (EC 1.1.1.19). This enzyme belongs to the oxidoreductase family and specifically acts on the CH-OH group of the donor with NAD+ or NADP+ as the acceptor[1]. The systematic name for this enzyme class is L-gulonate:NADP+ 6-oxidoreductase[1].

The reaction is as follows: D-Glucuronic acid + NADPH + H+ ⇌ L-Gulonic acid + NADP+

Metabolic Fates of L-Gulonic Acid

L-gulonic acid stands at a metabolic crossroads, with its subsequent conversion leading to either the synthesis of ascorbic acid or its entry into the pentose (B10789219) phosphate (B84403) pathway.

Ascorbic Acid Synthesis

In most animals, with the notable exceptions of primates (including humans) and guinea pigs, L-gulonic acid is a direct precursor for the synthesis of L-ascorbic acid (Vitamin C). This process involves the following steps:

-

Lactonization: L-gulonic acid is converted to L-gulono-γ-lactone.

-

Oxidation: The enzyme L-gulono-γ-lactone oxidase (GULO; EC 1.1.3.8) catalyzes the oxidation of L-gulono-γ-lactone to 2-keto-L-gulono-γ-lactone, which then spontaneously isomerizes to L-ascorbic acid[2][3]. This enzyme is a microsomal flavoprotein that uses FAD as a cofactor[3]. The absence of a functional GULO enzyme in humans necessitates the dietary intake of Vitamin C[4].

Entry into the Pentose Phosphate Pathway

Alternatively, L-gulonic acid can be further metabolized to enter the pentose phosphate pathway. This involves the oxidation of L-gulonic acid to 3-keto-L-gulonic acid, which is then decarboxylated to form L-xylulose. L-xylulose can be subsequently converted to D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway[5]. This connection highlights the interconnectivity of carbohydrate metabolic pathways.

Quantitative Data

Understanding the kinetics of the enzymes involved in gulonic acid metabolism and the concentration of this intermediate is crucial for assessing the flux through the uronic acid pathway.

| Enzyme | Substrate | K_m (mM) | V_max | Source Organism | Reference |

| Glucuronate Reductase | D-Glucuronic Acid | 6 | N/A | Rat Kidney | [6] |

| D-Glucuronolactone | 9 | N/A | Rat Kidney | [6] | |

| D-Galacturonic Acid | 4 | N/A | Rat Kidney | [6] | |

| L-Iduronic Acid | 6 | N/A | Rat Kidney | [6] | |

| 2,5-Diketo-D-gluconate Reductase | 2,5-Diketo-D-gluconate | 26 | 500 min⁻¹ | Corynebacterium sp. | [7] |

| NADPH | 0.01 | [7] |

N/A: Data not available in the searched sources.

| Metabolite | Tissue | Concentration | Condition | Reference |

| Glucuronic Acid | Plasma | Elevated | Schizophrenia | [8] |

| Plasma | Increases with age | Normal aging | [8] | |

| Plasma | Elevated | Diabetes, chronic kidney disease, cancer, liver disease | [8] |

Experimental Protocols

Assay for Glucuronate Reductase Activity

Principle: The activity of glucuronate reductase is determined by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+ in the presence of D-glucuronic acid.

Reagents:

-

100 mM Potassium phosphate buffer, pH 7.0

-

10 mM D-Glucuronic acid solution

-

2 mM NADPH solution

-

Enzyme preparation (tissue homogenate supernatant or purified enzyme)

Procedure:

-

Prepare a reaction mixture containing:

-

850 µL of 100 mM Potassium phosphate buffer (pH 7.0)

-

100 µL of 10 mM D-Glucuronic acid

-

50 µL of enzyme preparation

-

-

Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding 50 µL of 2 mM NADPH.

-

Immediately measure the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

-

A blank reaction without D-glucuronic acid should be run to account for any non-specific NADPH oxidation.

-

Enzyme activity is calculated using the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the assay conditions.

Assay for L-Gulono-γ-lactone Oxidase (GULO) Activity

Principle: GULO activity is determined by measuring the formation of ascorbic acid from L-gulono-γ-lactone. The ascorbic acid produced can be quantified using a colorimetric assay.

Reagents:

-

100 mM Potassium phosphate buffer, pH 7.4

-

20 mM L-Gulono-γ-lactone solution

-

10% (w/v) Trichloroacetic acid (TCA)

-

Ascorbic acid standard solutions

-

Colorimetric reagent for ascorbic acid (e.g., 2,4-dinitrophenylhydrazine (B122626) method)

-

Microsomal fraction from tissue homogenate (e.g., liver)

Procedure:

-

Prepare a reaction mixture containing:

-

800 µL of 100 mM Potassium phosphate buffer (pH 7.4)

-

100 µL of microsomal preparation

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Start the reaction by adding 100 µL of 20 mM L-gulono-γ-lactone.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding 500 µL of 10% TCA.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.

-

Quantify the ascorbic acid content in the supernatant using a standard colorimetric method.

-

A blank reaction without L-gulono-γ-lactone should be included.

-

Enzyme activity is expressed as nmol of ascorbic acid formed per minute per mg of protein.

Quantification of this compound in Tissue Samples by HPLC

Principle: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector can be used for the separation and quantification of this compound in biological samples.

Sample Preparation:

-

Homogenize the tissue (e.g., liver) in a suitable buffer (e.g., ice-cold perchloric acid) to precipitate proteins.

-

Centrifuge the homogenate to obtain a clear supernatant.

-

Neutralize the supernatant with a base (e.g., potassium carbonate).

-

Centrifuge again to remove the precipitate.

-

Filter the final supernatant through a 0.22 µm filter before HPLC analysis.

HPLC Conditions (Example):

-

Column: A suitable ion-exchange or reversed-phase column for organic acid analysis.

-

Mobile Phase: An aqueous buffer with a low pH (e.g., dilute sulfuric acid or phosphate buffer).

-

Detection: Refractive Index (RI) detector or UV detector at a low wavelength (e.g., 210 nm).

-

Quantification: Based on a standard curve prepared with known concentrations of L-gulonic acid.

Visualizations

Caption: The Uronic Acid Pathway highlighting the central role of L-Gulonic Acid.

Caption: Experimental workflow for the determination of L-Gulono-γ-lactone oxidase (GULO) activity.

Conclusion

L-gulonic acid is a pivotal metabolite in the uronic acid pathway, acting as a key precursor for ascorbic acid synthesis in many animals and linking glucose metabolism to the pentose phosphate pathway. The enzymes responsible for its formation and subsequent conversion, glucuronate reductase and L-gulono-γ-lactone oxidase, are critical control points in this pathway. A thorough understanding of the kinetics and regulation of these enzymes, as well as the factors influencing the metabolic fate of L-gulonic acid, is essential for researchers in the fields of biochemistry, nutrition, and drug development. The methodologies outlined in this guide provide a framework for the detailed investigation of this important metabolic route. Further research to elucidate the precise intracellular concentrations of this compound and the regulatory mechanisms governing its metabolism will provide deeper insights into its physiological and pathological significance.

References

- 1. Glucuronate reductase - Wikipedia [en.wikipedia.org]

- 2. L-gulonolactone oxidase - Wikipedia [en.wikipedia.org]

- 3. EC 1.1.3.8 [iubmb.qmul.ac.uk]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Purification and characterization of 2,5-diketo-D-gluconate reductase from Corynebacterium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Association between plasma glucuronic acid levels and clinical features in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of gulonic acid research

An In-depth Technical Guide to the Discovery and History of Gulonic Acid Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (C₆H₁₂O₇) is a sugar acid derived from glucose, playing a pivotal role in both historical industrial synthesis and crucial biological pathways. While it may not be as widely known as its precursor, glucose, or its famous derivative, ascorbic acid (Vitamin C), the study of this compound and its intermediates has been fundamental to advancements in chemical synthesis, biotechnology, and our understanding of metabolism. This technical guide provides a comprehensive overview of the discovery, history, and core research milestones related to this compound, with a focus on its central role in the production of Vitamin C and its place in natural biological systems.

Early History and the Dawn of Industrial Vitamin C Synthesis

The history of this compound is inextricably linked to the large-scale synthesis of ascorbic acid. While earlier work in the late 19th century identified related sugar acids like gluconic acid, the significance of this compound's precursor came to the forefront in the 1930s.[1] Polish-Swiss chemist Tadeusz Reichstein and his colleagues developed the first commercially viable method for synthesizing Vitamin C in 1933.[2][3] This multi-step chemo-microbial method, known as the Reichstein process , became the cornerstone of industrial Vitamin C production for decades and established the critical importance of a key this compound derivative.[4][5]

The Reichstein Process: A Landmark in Chemo-Microbial Synthesis

The Reichstein process is a five-step method that converts D-glucose into L-ascorbic acid. The genius of the process lies in its combination of chemical reactions and a key microbial fermentation step to achieve the correct stereochemistry.[2] The central intermediate in this process is 2-keto-L-gulonic acid (2-KGA) , the immediate precursor to L-ascorbic acid.[4]

Experimental Protocol: The Reichstein Process

The following protocol outlines the foundational multi-step synthesis of L-ascorbic acid as developed by Reichstein.[2][6]

-

Step 1: Catalytic Hydrogenation of D-Glucose to D-Sorbitol.

-

Methodology: D-glucose is subjected to hydrogenation.

-

Reagents and Conditions: A nickel catalyst is used under high temperature and high pressure.[2]

-

-

Step 2: Microbial Fermentation of D-Sorbitol to L-Sorbose.

-

Methodology: This bioconversion step utilizes microorganisms to achieve a specific stereochemical transformation that is difficult to perform with purely chemical methods.

-

Conditions: The fermentation is carried out at a pH of 4-6 and a temperature of 30°C.[2]

-

-

Step 3: Acetal (B89532) Protection of L-Sorbose.

-

Methodology: The hydroxyl groups of L-sorbose are protected to prevent them from reacting in the subsequent oxidation step.

-

Reagents and Conditions: L-sorbose is reacted with acetone (B3395972) in the presence of an acid catalyst to form 2,3:4,6-diisopropylidene-α-L-sorbose (diacetone-L-sorbose).[2]

-

-

Step 4: Oxidation to 2-Keto-L-Gulonic Acid (2-KGA).

-

Methodology: The protected sorbose is oxidized, and the protecting groups are subsequently removed.

-

Reagents and Conditions: The diacetone-L-sorbose is oxidized with potassium permanganate. The resulting product is then heated with water to hydrolyze the acetal groups, yielding 2-keto-L-gulonic acid.[2]

-

-

Step 5: Lactonization to L-Ascorbic Acid.

-

Methodology: The final step is a ring-closing reaction (gamma lactonization) to form the stable five-membered ring structure of Vitamin C.

-

Reagents and Conditions: 2-KGA is heated in water, or esterified and then treated with a base followed by acidification, to induce the removal of a water molecule and the formation of the lactone ring.[2][4][8]

-

Caption: The Reichstein process for industrial Vitamin C synthesis.

Modern Developments: The Rise of Biotechnology

While the Reichstein process was revolutionary, its reliance on multiple chemical steps, harsh reagents, and significant energy consumption prompted research into more efficient and sustainable methods.[3] Modern industrial production of Vitamin C has largely shifted towards biotechnological routes, particularly two-step fermentation processes, which are more cost-effective and environmentally friendly.[7]

Experimental Protocol: Two-Step Fermentation

This modern approach streamlines the production of 2-KGA by leveraging the metabolic capabilities of different microorganisms, often genetically modified for enhanced yield.

-

Step 1: First-Stage Fermentation.

-

Methodology: D-glucose is converted to an intermediate, such as 2,5-diketo-D-gluconic acid (2,5-DKG).

-

Organism: A mutant strain of Erwinia species is often used.[9]

-

Conditions: The fermentation is carried out in a medium containing D-glucose, corn steep liquor, and various salts. After approximately 26 hours of cultivation, high yields of the intermediate can be achieved.[9]

-

-

Step 2: Second-Stage Fermentation (Co-culture or Sequential).

-

Methodology: The intermediate from the first stage is stereospecifically reduced to 2-KGA.

-

Organism: A second microorganism, such as a mutant strain of Corynebacterium species or a genetically modified Erwinia herbicola expressing a specific reductase, is introduced.[9][10]

-

Conditions: The broth from the first fermentation, often without purification, is used as the substrate for the second conversion.[9] The second organism performs the final conversion to 2-KGA.

-

-

Step 3: Conversion to L-Ascorbic Acid.

-

Methodology: The final conversion of 2-KGA to L-ascorbic acid is typically still achieved through a chemical lactonization step, as described in the Reichstein process.[4]

-

Caption: Modern two-step fermentation process for 2-KGA production.

Quantitative Data Summary

The following table summarizes and compares the key aspects of the historical and modern processes for producing the this compound precursor, 2-KGA.

| Feature | Reichstein Process | Modern Two-Step Fermentation |

| Starting Material | D-Glucose | D-Glucose |

| Key Intermediate | L-Sorbose | 2,5-Diketo-D-Gluconic Acid |

| Core Method | Chemo-microbial (Chemical + 1 Fermentation Step) | Biotechnological (2 Fermentation Steps) |

| Key Organisms | Acetobacter sp. | Erwinia sp., Corynebacterium sp., or other engineered microbes |

| Number of Steps to 2-KGA | 4 | 2 |

| Environmental Impact | Higher (use of chemical reagents and solvents) | Lower (reduced chemical waste) |

The Biological Role of this compound: The Uronic Acid Pathway

In many animals, L-gulonic acid is a key intermediate in the endogenous synthesis of ascorbic acid via the uronic acid pathway (also known as the glucuronic acid pathway).[11][12] This metabolic route converts glucose into Vitamin C, a vital antioxidant.

The pathway begins with the conversion of glucose to UDP-glucuronic acid.[12] This is then converted through a series of steps to L-gulonic acid.[12] In the final and critical step for Vitamin C synthesis, the enzyme L-gulonolactone oxidase (GULO) catalyzes the conversion of L-gulonolactone (the lactone form of L-gulonic acid) to 2-oxogulonolactone, which then tautomerizes to L-ascorbic acid.[12]

Crucially, humans, other primates, and guinea pigs lack a functional GULO enzyme due to a genetic mutation.[12] This inability to synthesize Vitamin C makes it an essential nutrient that must be obtained from the diet.

The related compound, D-glucuronic acid, plays a vital role in detoxification.[13][14] The liver uses it in a process called glucuronidation to conjugate drugs, toxins, and metabolic waste products, making them more water-soluble and easier to excrete.[15]

Caption: The Uronic Acid Pathway for Vitamin C synthesis in animals.

Conclusion

The history of this compound research is a story of chemical ingenuity and biotechnological evolution. From its pivotal role as a precursor in the landmark Reichstein process to its central position in the natural biosynthesis of Vitamin C, this compound and its derivatives have been indispensable. The transition from complex chemical synthesis to streamlined, sustainable fermentation methods for producing 2-keto-L-gulonic acid showcases the power of biotechnology to revolutionize industrial processes. For researchers in drug development and metabolic engineering, the pathways involving this compound continue to offer insights into detoxification, nutrient synthesis, and opportunities for further biotechnological innovation.

References

- 1. researchgate.net [researchgate.net]

- 2. Reichstein process - Wikipedia [en.wikipedia.org]

- 3. Reichstein Process → Area → Sustainability [lifestyle.sustainability-directory.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. US5998634A - One-step synthesis of vitamin-C (L-ascorbic acid) - Google Patents [patents.google.com]

- 7. Vitamin C Production: Industrial Process, Inputs, Technologies, and Sustainability Outlook [chemanalyst.com]

- 8. WO1987000839A1 - Production of l-ascorbic acid from 2-keto-l-gulonic acid - Google Patents [patents.google.com]

- 9. Production of 2-Keto-l-Gulonic Acid from d-Glucose by Two-Stage Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Production of 2-Keto-L-Gulonate, an Intermediate in L-Ascorbate Synthesis, by a Genetically Modified Erwinia herbicola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What Are The Benefits Of D-Glucuronic Acid? - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]

- 12. Vitamin C - Wikipedia [en.wikipedia.org]

- 13. research.kombuchabrewers.org [research.kombuchabrewers.org]

- 14. m.youtube.com [m.youtube.com]

- 15. D-Glucuronic Acid - Natural Micron Pharm Tech [nmpharmtech.com]

Thermodynamic Properties of Gulonic Acid Lactonization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties associated with the lactonization of gulonic acid. The equilibrium between this compound and its corresponding lactones, primarily the γ- and δ-lactones, is crucial in various biological and chemical processes, including the biosynthesis of ascorbic acid (Vitamin C). Understanding the thermodynamics of this reversible reaction is essential for researchers in drug development and biochemistry. This document summarizes the available quantitative data, presents detailed experimental protocols for its determination, and visualizes the relevant metabolic pathway.

Thermodynamic Data Summary

The lactonization of this compound involves the intramolecular esterification of the carboxylic acid with one of its hydroxyl groups, leading to the formation of a cyclic ester, or lactone. The two primary forms are the five-membered ring (γ-lactone) and the six-membered ring (δ-lactone). The equilibrium between the open-chain acid and the lactone forms is influenced by factors such as pH and temperature.

The key thermodynamic parameters for the lactonization of L-gulonic acid to its γ- and δ-lactones are summarized in the tables below. These values were derived from studies utilizing 13C NMR spectroscopy.[1]

Table 1: Equilibrium Constants for L-Gulonic Acid Lactonization at Room Temperature

| Reaction | Equilibrium Constant (KL) | log(KL) | Reference |

| L-Gulonic Acid ⇌ L-Gulono-γ-lactone | 1.29 | 0.11 | [1] |

| L-Gulonic Acid ⇌ L-Gulono-δ-lactone | 0.21 | -0.68 | [1] |

Table 2: Calculated Gibbs Free Energy Change for L-Gulonic Acid Lactonization at 298 K (25 °C)

| Reaction | Gibbs Free Energy Change (ΔG) (kJ/mol) | Gibbs Free Energy Change (ΔG) (kcal/mol) |

| L-Gulonic Acid ⇌ L-Gulono-γ-lactone | -0.63 | -0.15 |

| L-Gulonic Acid ⇌ L-Gulono-δ-lactone | 3.88 | 0.93 |

Note: ΔG was calculated using the formula ΔG = -RTln(KL), where R = 8.314 J/(mol·K) and T = 298 K.

The data indicates that under the studied conditions, the formation of the γ-lactone is a spontaneous process, while the formation of the δ-lactone is non-spontaneous. This suggests a higher thermodynamic stability of the five-membered ring structure for this compound.

Experimental Protocols

The determination of the thermodynamic properties of this compound lactonization relies on precise analytical techniques to quantify the concentrations of the acid and lactone species at equilibrium. The following are detailed methodologies for key experiments cited in the literature.

Determination of Lactonization Constants by 13C NMR Spectroscopy

This method allows for the direct observation and quantification of the different carbon environments in this compound and its lactones, providing a robust way to determine their equilibrium concentrations.[1]

Objective: To determine the individual lactonization constants (KL,γ and KL,δ) for L-gulonic acid.

Materials:

-

L-Gulonic acid

-

Deuterium oxide (D2O)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

NMR spectrometer (e.g., 400 MHz or higher) with a 13C probe

-

NMR tubes

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of L-gulonic acid in D2O at a known concentration (e.g., 0.1 M).

-

Adjust the pD of the solution to a low value (e.g., pD 1-2) using a standard solution of HCl in D2O to favor lactone formation. The use of D2O and DCl is to minimize the solvent signal in the 1H NMR spectrum, which is often recorded for reference, and to maintain a consistent isotopic environment.

-

Allow the solution to equilibrate for a sufficient period (e.g., 24-48 hours) at a constant temperature (e.g., 25 °C) to ensure the lactonization equilibrium is reached.

-

-

13C NMR Data Acquisition:

-

Transfer the equilibrated sample to an NMR tube.

-

Acquire a quantitative 13C NMR spectrum. Key parameters for quantitative analysis include:

-

A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the carbon nuclei of interest to ensure full relaxation between scans.

-

Proton decoupling to simplify the spectrum and improve the signal-to-noise ratio. Gated decoupling can be used to suppress the Nuclear Overhauser Effect (NOE) for more accurate integration.

-

A sufficient number of scans to achieve a good signal-to-noise ratio for the signals of all species.

-

-

-

Data Analysis:

-

Identify the distinct carbonyl and other characteristic carbon signals for L-gulonic acid, L-gulono-γ-lactone, and L-gulono-δ-lactone in the 13C NMR spectrum.

-

Integrate the areas of the corresponding signals for each species. The concentration of each species is directly proportional to its integrated signal intensity.

-

Calculate the equilibrium constants for the formation of the γ- and δ-lactones using the following equations:

-

KL,γ = [L-Gulono-γ-lactone] / [L-Gulonic Acid]

-

KL,δ = [L-Gulono-δ-lactone] / [L-Gulonic Acid]

-

-

Potentiometric Titration for Studying Lactone Hydrolysis Kinetics

Potentiometric titration can be used to monitor the hydrolysis of the lactone back to the carboxylic acid by measuring the change in pH over time. This provides kinetic information about the reverse reaction.

Objective: To determine the rate of hydrolysis of gulono-lactones.

Materials:

-

Sample of gulono-lactone (either γ or δ)

-

Deionized water (CO2-free)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

pH meter with a combination glass electrode

-

Stir plate and stir bar

-

Thermostated water bath

-

Burette

Procedure:

-

Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at the desired experimental temperature.

-

Reaction Setup:

-

Dissolve a known amount of the gulono-lactone in a known volume of CO2-free deionized water in a thermostated reaction vessel.

-

Place the pH electrode and a stir bar in the solution and begin stirring.

-

-

Titration and Data Collection:

-

Start monitoring the pH of the solution. As the lactone hydrolyzes to form this compound, the pH will decrease.

-

To determine the concentration of the formed acid at different time points, perform a rapid titration with the standardized NaOH solution.

-

Alternatively, for continuous monitoring, a pH-stat method can be employed where a titrator automatically adds NaOH to maintain a constant pH, and the volume of titrant added over time is recorded.

-

-

Data Analysis:

-

The concentration of the hydrolyzed this compound at each time point can be calculated from the volume of NaOH added.

-

The concentration of the remaining lactone is the initial concentration minus the concentration of the formed acid.

-

Plot the concentration of the lactone versus time and fit the data to an appropriate rate law (e.g., first-order) to determine the hydrolysis rate constant (khyd).

-

Polarimetry for Monitoring Lactonization/Hydrolysis

Since this compound and its lactones are chiral molecules, they will rotate the plane of polarized light. The change in the optical rotation of a solution over time can be used to monitor the interconversion between the acid and lactone forms.

Objective: To monitor the kinetics of lactonization or hydrolysis by observing the change in optical rotation.

Materials:

-

This compound or gulono-lactone

-

Appropriate solvent (e.g., water, buffer)

-

Polarimeter

-

Thermostated sample cell for the polarimeter

Procedure:

-

Instrument Setup: Turn on the polarimeter and allow the light source to warm up. Calibrate the instrument with a blank (the solvent to be used).

-

Sample Preparation and Measurement:

-

Dissolve a known concentration of either this compound (to study lactonization) or gulono-lactone (to study hydrolysis) in the solvent in a thermostated vessel.

-

Quickly transfer a portion of the solution to the thermostated polarimeter cell and begin taking measurements of the optical rotation at regular time intervals.

-

-

Data Analysis:

-

Record the optical rotation as a function of time.

-

The observed optical rotation (αobs) at any time is a sum of the contributions from the acid and the lactone(s): αobs = [α]acid * cacid * l + [α]lactone * clactone * l, where [α] is the specific rotation, c is the concentration, and l is the path length.

-

Knowing the initial and final (equilibrium) optical rotations, and the specific rotations of the pure acid and lactone, the concentrations of each species at any time point can be calculated.

-

Plot the concentration of the reactant versus time and fit to a rate law to determine the rate constant for the reaction.

-

Visualization of the Metabolic Pathway of L-Gulono-γ-lactone

L-Gulono-γ-lactone is a key intermediate in the biosynthesis of L-ascorbic acid (Vitamin C) in many animals. The final step in this pathway is the oxidation of L-gulono-γ-lactone, catalyzed by the enzyme L-gulono-γ-lactone oxidase (GULO). Humans and some other animals lack a functional GULO enzyme, making Vitamin C an essential dietary nutrient.

Caption: Metabolic pathway of L-Gulono-γ-lactone to L-Ascorbic Acid.

This guide provides a foundational understanding of the thermodynamics of this compound lactonization. Further research, particularly on the temperature dependence of the equilibrium, would be beneficial for a more complete thermodynamic profile, including the determination of enthalpy and entropy changes. The provided experimental protocols offer a starting point for researchers aiming to investigate these properties in their own laboratories.

References

Gulonic Acid: A Novel Carbon Source for Microbial Growth and Biotransformation